4-Ethyl-L-glutamic acid
Description
4-Ethyl-L-glutamic acid is a structural analog of L-glutamic acid, a key neurotransmitter and metabolic intermediate. In this derivative, an ethyl group (-CH₂CH₃) is substituted at the gamma (4th) carbon of the glutamic acid backbone. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs (e.g., L-glutamic acid gamma-ethyl ester, BP 259791119-33-1 ) suggest that the ethyl group confers distinct physicochemical and biological properties compared to the parent compound. Such modifications are often explored to modulate receptor binding, solubility, or metabolic stability.
Properties
IUPAC Name |
(2S)-2-amino-4-ethylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-4(6(9)10)3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMICTZIAZZHCD-AKGZTFGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C[C@@H](C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628377 | |
| Record name | 4-Ethyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20913-68-2 | |
| Record name | 4-Ethyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-L-glutamic acid typically involves the alkylation of L-glutamic acid. One common method is the use of ethyl halides in the presence of a strong base, such as sodium hydride, to introduce the ethyl group at the desired position. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes where genetically modified microorganisms are used to produce the compound. These microorganisms are engineered to incorporate the ethyl group into the glutamic acid during biosynthesis. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 4-carboxy-L-glutamic acid.
Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 4-carboxy-L-glutamic acid.
Reduction: 4-ethyl-L-glutamic alcohol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
4-Ethyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-Ethyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl group can influence the binding affinity and specificity of the compound, leading to altered biological activity. For example, it may act as an agonist or antagonist at glutamate receptors, modulating neurotransmission and synaptic plasticity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between 4-ethyl-L-glutamic acid and related compounds, based on substituent effects and evidence-derived
*Calculated molecular formula based on glutamic acid backbone (C₅H₉NO₄) + ethyl group (-C₂H₅).
Key Research Findings
c) Analytical Detection
- Standard enzymatic UV tests for L-glutamic acid (via glutamate dehydrogenase) are specific to the unmodified parent compound and fail to detect 4-substituted derivatives like 4-ethyl or 4-hydroxy variants .
- Detection of substituted analogs requires advanced techniques such as HPLC or MS, as seen in studies of N-acetyl and cyclohexylmethyl derivatives .
d) Physicochemical Properties
- Polar substituents (e.g., hydroxyl) increase water solubility, while hydrophobic groups (e.g., ethyl, cyclohexylmethyl) enhance lipid membrane permeability but reduce aqueous stability .
- The ethyl group’s intermediate size balances lipophilicity and steric effects, making it a candidate for prodrug designs or sustained-release formulations, similar to poly(L-glutamic acid)-based drug carriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
